molecular formula C13H11ClN4O B4086177 7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one

7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one

Cat. No.: B4086177
M. Wt: 274.70 g/mol
InChI Key: HLXORQGVGQWICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with a chloro group at the 7th position and a pyrazolyl-ethyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Pyrazolyl-Ethyl Group: The pyrazolyl-ethyl group can be introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 4-quinazolinone and 2-methylquinazolin-4-one.

    Pyrazole Derivatives: Compounds with pyrazole moieties, such as 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.

Uniqueness

7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The combination of the chloro group and the pyrazolyl-ethyl group on the quinazolinone core differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c14-10-1-2-11-12(5-10)15-8-18(13(11)19)4-3-9-6-16-17-7-9/h1-2,5-8H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXORQGVGQWICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN(C2=O)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one
Reactant of Route 4
7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
7-chloro-3-[2-(1H-pyrazol-4-yl)ethyl]quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.